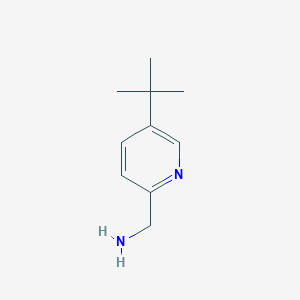

(5-(tert-Butyl)pyridin-2-yl)methanamine

Description

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

(5-tert-butylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)8-4-5-9(6-11)12-7-8/h4-5,7H,6,11H2,1-3H3 |

InChI Key |

YUBPSHPJTXQZQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)CN |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the condensation of 5-(tert-butyl)pyridine-2-carbaldehyde with a cyanide source to form the corresponding cyanohydrin intermediate. Subsequent reductive amination employs sodium cyanoborohydride (NaBH₃CN) in a methanolic medium, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base to facilitate imine formation. The reaction proceeds at room temperature, ensuring mild conditions that preserve the tert-butyl group’s steric integrity.

Key advantages include:

Comparative Data

| Parameter | Value/Detail |

|---|---|

| Starting material | 5-(tert-Butyl)pyridine-2-carbaldehyde |

| Reducing agent | NaBH₃CN |

| Base | DABCO |

| Solvent | Methanol |

| Reaction time | 12–24 hours |

| Yield | 75–82% |

This method is favored for its scalability and compatibility with sensitive functional groups, making it suitable for industrial applications.

Multi-Step Synthesis via Protective Group Strategies

An alternative route, detailed in patent WO1998022459A1, employs protective group chemistry to assemble the target compound. This method ensures precise control over reactivity, particularly for the methanamine moiety.

Stepwise Procedure

- Protection of Pyridine :

The 2-position of 5-(tert-butyl)pyridine is protected using a trimethylsilyl ethoxymethyl (SEM) group, enabling selective functionalization at the 6-position. - Hydroxymethylation :

Formaldehyde condensation introduces a hydroxymethyl group, followed by oxidation to the aldehyde intermediate. - Reductive Amination :

The aldehyde is converted to the primary amine via catalytic hydrogenation or borane-based reduction.

Critical Considerations

- Purification challenges : Intermediate isolation requires silica gel chromatography due to byproduct formation during SEM deprotection.

- Overall yield : The multi-step process achieves ~50% yield, limited by losses during protection/deprotection cycles.

Direct Reduction of 5-(tert-Butyl)pyridine-2-carbaldehyde

The commercial availability of 5-(tert-Butyl)pyridine-2-carbaldehyde (CAS: 185682-81-9) enables a streamlined two-step synthesis:

Methodology

- Aldehyde to Amine Conversion :

The aldehyde undergoes reductive amination using ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloroethane. - Workup and Isolation :

The crude product is purified via acid-base extraction, yielding this compound as a free base.

Performance Metrics

| Parameter | Value/Detail |

|---|---|

| Reductant | STAB |

| Solvent | 1,2-Dichloroethane |

| Reaction temperature | 25°C |

| Yield | 65–70% |

This method is advantageous for its simplicity but requires stringent control over moisture to prevent aldehyde oxidation.

Gabriel Synthesis via Phthalimide Intermediate

Patent US7208603B2 outlines a classical Gabriel synthesis approach, wherein the amine is introduced via nucleophilic substitution.

Key Steps

Limitations

- Side reactions : Competing elimination pathways reduce yields to ~60%.

- Waste generation : Hydrazine use necessitates rigorous wastewater treatment.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(5-(tert-Butyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the methanamine group to other functional groups.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(5-(tert-Butyl)pyridin-2-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5-(tert-Butyl)pyridin-2-yl)methanamine involves its interaction with various molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Steric Effects : The bulky tert-butyl group may hinder binding in sterically constrained active sites, whereas smaller groups (e.g., imidazole) allow tighter interactions .

- Solubility : Ethylsulfonyl and imidazole derivatives exhibit higher aqueous solubility due to polar/ionic interactions, contrasting with the hydrophobic tert-butyl analog .

Key Observations :

Q & A

Q. What are the common synthetic routes for (5-(tert-Butyl)pyridin-2-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:

- Pd-catalyzed cross-coupling : A Suzuki-Miyaura reaction using tert-butyl-substituted boronic acids and halogenated pyridine precursors under inert atmosphere (e.g., argon) at elevated temperatures (140°C) is effective. Catalysts like Pd₂(dba)₃ with ligands such as BINAP improve yield .

- Carbamate protection/deprotection : tert-Butyl carbamate (Boc) groups are used to protect the amine during synthesis. Deprotection involves HCl or trifluoroacetic acid (TFA), though yields may vary (e.g., 11.1% in one case due to side reactions) .

- Optimization : Control reaction time, temperature, and stoichiometry. Monitor intermediates via TLC or HPLC.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and tert-butyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weight and fragmentation patterns .

- Chromatography : Use reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological studies) .

Q. What stability considerations are essential for handling this compound?

Methodological Answer:

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation or hydrolysis .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents. Stability tests under varying pH (e.g., 4–10) and temperature (25–60°C) are recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for thermochemical properties like ionization potentials and electron affinity .

- Basis sets : Use 6-31G(d,p) for geometry optimization and LANL2DZ for transition metals in catalytic studies.

- Applications : Predict reaction pathways (e.g., nucleophilic substitution at the methanamine group) and ligand-protein binding affinities .

Q. How can researchers address discrepancies in reaction yields during deprotection or functionalization steps?

Methodological Answer:

- Side reaction mitigation : For Boc deprotection, minimize exposure to moisture and optimize TFA concentration. For low yields in cross-coupling, pre-activate catalysts with reducing agents (e.g., LHMDS) .

- Byproduct analysis : Use LC-MS to identify intermediates. Adjust stoichiometry (e.g., excess boronic acid in Suzuki reactions) or switch solvents (e.g., toluene to DMF) .

Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?

Methodological Answer:

- Directed C–H activation : Use directing groups (e.g., methanamine) to facilitate ortho-substitution. Rhodium or palladium catalysts with oxidizing agents (e.g., Ag₂O) enhance selectivity .

- Electrophilic aromatic substitution : tert-Butyl groups act as electron-donating substituents, directing electrophiles to meta/para positions. Nitration or halogenation can be performed under controlled conditions .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to resolve discrepancies?

Methodological Answer:

- Solvent screening : Test solubility in polar (DMSO, MeOH) and non-polar (toluene, hexane) solvents. Use dynamic light scattering (DLS) to detect aggregation.

- pH-dependent studies : Protonation of the methanamine group increases solubility in acidic buffers (pH < 4). Compare data from PubChem (if available) with experimental results .

Q. Discrepancies in biological activity assays: How to validate findings?

Methodological Answer:

- Dose-response curves : Repeat assays with purified batches (≥98% purity) to exclude impurity effects.

- Control experiments : Use structurally similar analogs (e.g., 5-methylpyridin-2-yl derivatives) to isolate the role of the tert-butyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.